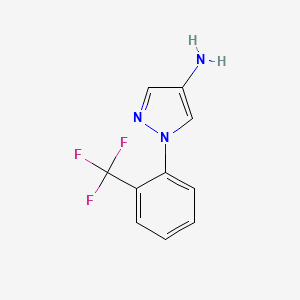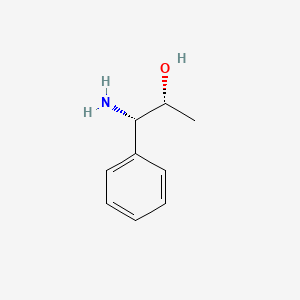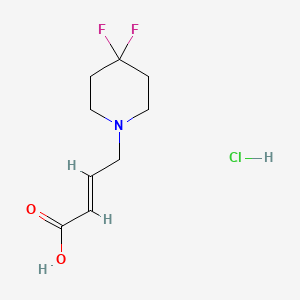
(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2E)-4-(4,4-difluoropiperidin-1-il)but-2-enoico clorhidrato es un compuesto químico que presenta un anillo de piperidina sustituido con dos átomos de flúor y una porción de ácido butenoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2E)-4-(4,4-difluoropiperidin-1-il)but-2-enoico clorhidrato típicamente involucra los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados.
Introducción de átomos de flúor: La fluoración se puede lograr utilizando reactivos como el trifluoruro de dietilaminoazufre (DAST) o Selectfluor.
Unión de la porción de ácido butenoico: Este paso implica el acoplamiento del derivado de piperidina con un precursor de ácido butenoico en condiciones adecuadas, como el uso de una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la química de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2E)-4-(4,4-difluoropiperidin-1-il)but-2-enoico clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Empleando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperidina o en la porción de ácido butenoico.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como la azida de sodio o los tioles en disolventes apróticos polares.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido (2E)-4-(4,4-difluoropiperidin-1-il)but-2-enoico clorhidrato tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido (2E)-4-(4,4-difluoropiperidin-1-il)but-2-enoico clorhidrato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y desencadenando vías de señalización posteriores. Los objetivos moleculares y vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piperidina: Compuestos como la 4-fluoropiperidina y la 4,4-difluoropiperidina comparten similitudes estructurales.
Derivados de ácido butenoico: Compuestos como el ácido crotónico y el ácido 2-butenoico están relacionados en términos de la porción de ácido butenoico.
Singularidad
El ácido (2E)-4-(4,4-difluoropiperidin-1-il)but-2-enoico clorhidrato es único debido a la combinación específica del anillo de piperidina con dos átomos de flúor y la porción de ácido butenoico. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H14ClF2NO2 |
|---|---|
Peso molecular |
241.66 g/mol |
Nombre IUPAC |
(E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)3-6-12(7-4-9)5-1-2-8(13)14;/h1-2H,3-7H2,(H,13,14);1H/b2-1+; |
Clave InChI |
NHFHPURWBXOCSJ-TYYBGVCCSA-N |
SMILES isomérico |
C1CN(CCC1(F)F)C/C=C/C(=O)O.Cl |
SMILES canónico |
C1CN(CCC1(F)F)CC=CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


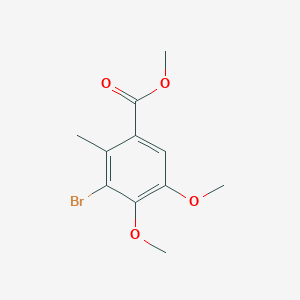
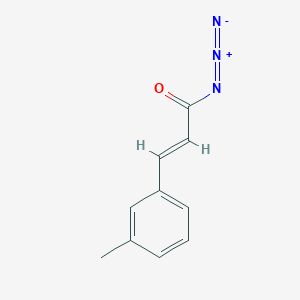

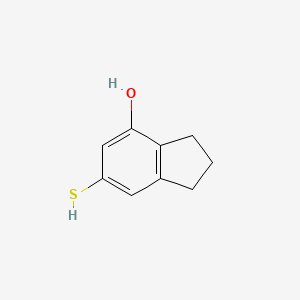
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
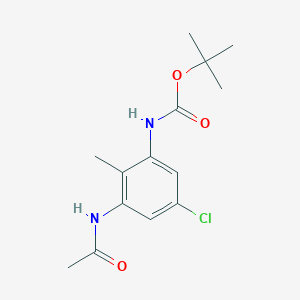
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
